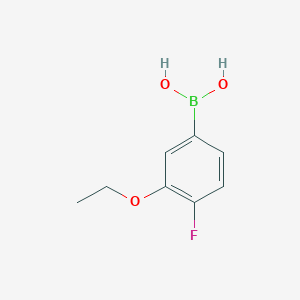

3-Ethoxy-4-fluorophenylboronic acid

描述

Overview of Boronic Acids in Chemical Research

Boronic acids are a class of organic compounds distinguished by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. pharmiweb.com These compounds are recognized for their stability, relatively low toxicity, and ease of synthesis. boronmolecular.com A key characteristic of boronic acids is their ability to act as Lewis acids, enabling them to form reversible covalent bonds with molecules containing diol or polyol functionalities, such as sugars and amino acids. boronmolecular.comnih.gov This property is fundamental to their application in molecular recognition and the development of sensors. boronmolecular.com

In the realm of organic synthesis, boronic acids are indispensable reagents, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. boronmolecular.com This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.comchemimpex.com The versatility of boronic acids extends to other significant transformations, including the formation of carbon-nitrogen and carbon-oxygen bonds. pharmiweb.com

Significance of Fluorine and Ethoxy Substituents in Arylboronic Acids

The properties and reactivity of arylboronic acids can be significantly modulated by the presence of substituents on the aromatic ring. The introduction of a fluorine atom, for instance, has a profound impact due to its high electronegativity. This electron-withdrawing nature generally increases the acidity of the boronic acid, a crucial factor for its interaction with other molecules. nih.gov The position of the fluorine substituent is critical; a meta-position, as in 3-ethoxy-4-fluorophenylboronic acid, results in a more pronounced increase in acidity compared to a para-position due to the dominance of the inductive effect over the resonance effect. nih.gov This enhanced acidity can be beneficial in various applications, including the development of biologically active compounds. nih.gov

The ethoxy group, on the other hand, is generally considered an electron-donating group through resonance, which can influence the electronic environment of the phenyl ring and, consequently, the reactivity of the boronic acid group. The interplay between the electron-withdrawing fluorine atom and the electron-donating ethoxy group in this compound creates a unique electronic profile that can be exploited in synthetic chemistry. This specific substitution pattern can affect the compound's reactivity in cross-coupling reactions and its potential as a building block for novel materials and pharmaceutical intermediates. chemimpex.cominnospk.com

Research Trajectories and Future Outlook for this compound

Current research involving this compound primarily focuses on its application as a key intermediate in organic synthesis. chemimpex.com Its utility in Suzuki-Miyaura coupling reactions is a central theme, enabling the construction of complex molecular architectures. chemimpex.cominnospk.com The presence of both the ethoxy and fluoro groups makes it an attractive building block for the synthesis of new pharmaceutical candidates and advanced materials, such as those used in organic light-emitting diodes (OLEDs). innospk.com

The future outlook for this compound is promising, with potential for expanded applications. As the demand for novel pharmaceuticals continues to grow, particularly in areas like oncology, the use of versatile building blocks like this fluorinated arylboronic acid is expected to increase. marketreportanalytics.com Furthermore, ongoing research into the development of more efficient and sustainable manufacturing processes for such compounds will likely enhance their accessibility and broaden their use in various scientific and industrial sectors. marketreportanalytics.com The unique electronic properties conferred by the ethoxy and fluorine substituents suggest that further exploration of its reactivity and potential applications in areas beyond traditional cross-coupling reactions is a worthwhile endeavor for the chemical research community.

| Property | Value |

| CAS Number | 900174-65-4 tcichemicals.com |

| Molecular Formula | C8H10BFO3 epa.gov |

| Molecular Weight | 183.97 g/mol crysdotllc.com |

| Appearance | White to Almost white powder to crystal tcichemicals.com |

| Boiling Point | 328.1±52.0°C at 760 mmHg crysdotllc.com |

Structure

2D Structure

属性

IUPAC Name |

(3-ethoxy-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAMLTGCYDPORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659388 | |

| Record name | (3-Ethoxy-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900174-65-4 | |

| Record name | B-(3-Ethoxy-4-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900174-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethoxy-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxy-4-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethoxy 4 Fluorophenylboronic Acid and Derivatives

Traditional and Modern Approaches to Boronic Acid Synthesis

The preparation of arylboronic acids, including 3-Ethoxy-4-fluorophenylboronic acid, is typically achieved by forming an organometallic intermediate from a corresponding aryl halide, which is then trapped by a boron electrophile.

One of the most established and widely practiced methods for synthesizing phenylboronic compounds involves the use of Grignard reagents. nih.gov This process begins with the formation of an arylmagnesium halide (a Grignard reagent) from an aryl halide (e.g., 1-bromo-3-ethoxy-4-fluorobenzene) and magnesium metal. researchgate.netmiracosta.edu This organometallic species is then treated at low temperatures with a trialkyl borate (B1201080), such as trimethyl borate, which acts as the boron source. escholarship.orgorgsyn.org The resulting boronate ester is subsequently hydrolyzed, typically under acidic conditions, to yield the final arylboronic acid. google.comgoogle.com

While this method is straightforward and utilizes relatively inexpensive reagents, it can sometimes be associated with low yields. nih.govescholarship.org The reaction is highly sensitive to moisture and requires anhydrous conditions, as the strongly basic Grignard reagent would be quenched by any protic source. miracosta.edu

A general representation of this synthesis is: Ar-X + Mg → Ar-MgX Ar-MgX + B(OR)₃ → Ar-B(OR)₂ Ar-B(OR)₂ + H₂O → Ar-B(OH)₂

An alternative and powerful method for generating the necessary organometallic intermediate is the lithium-halogen exchange. nih.govnumberanalytics.com This reaction involves treating an aryl halide (typically a bromide or iodide) with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). researchgate.netias.ac.in The exchange is typically very rapid, often occurring within minutes at low temperatures (e.g., -78 °C). researchgate.netharvard.edu

This method generates a highly reactive aryllithium species, which is then quenched with a trialkyl borate. mdpi.com Subsequent hydrolysis affords the desired boronic acid. nih.gov The lithium-halogen exchange is particularly valuable for creating aryllithium compounds that are not accessible through direct deprotonation (lithiation). ias.ac.in The equilibrium for this exchange is generally favorable when forming more stable aryllithiums from less stable alkyllithiums. researchgate.net

A general scheme for this approach is: Ar-X + R-Li → Ar-Li + R-X Ar-Li + B(OR)₃ → Ar-B(OR)₂ Ar-B(OR)₂ + H₂O → Ar-B(OH)₂

Synthetic Routes to this compound Derivatives

The functionalization of this compound to create more complex derivatives is a cornerstone of its application in synthesis.

The primary route for creating derivatives from this compound is its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govchemimpex.com In these reactions, the boronic acid acts as the organoboron component, coupling with various organic halides or triflates (R-X) to form a new carbon-carbon bond, effectively replacing the -B(OH)₂ group with the 'R' group from the coupling partner. This allows for the precise and regioselective installation of a wide array of aryl, heteroaryl, alkyl, or vinyl substituents. nih.gov

Modern methods also allow for the synthesis of substituted boronic acid derivatives through direct C-H borylation. researchgate.net This strategy uses transition metal catalysts (e.g., iridium-based) to selectively convert a C-H bond on an aromatic or heteroaromatic ring directly into a C-B bond. unige.ch While this is typically used to create the initial boronic acid, it can also be applied to functionalized aromatic precursors to generate complex boronic acid derivatives. The regioselectivity of these reactions is often governed by steric and electronic factors of the substituents already present on the ring. researchgate.netnih.gov

While this compound itself is achiral, it can be used as a precursor in the synthesis of chiral molecules. The generation of chiral analogues containing this phenylboronic acid motif relies on general principles of asymmetric synthesis.

One prominent strategy is the Matteson boronate homologation. This method involves converting the boronic acid into a chiral boronic ester using an enantiopure diol, such as pinanediol. thieme-connect.deacs.org The chiral auxiliary directs the subsequent reaction of the boronic ester, for example, with a carbenoid, to create a new stereocenter with high enantioselectivity. thieme-connect.de

Another powerful technique is the catalytic asymmetric hydroboration (CAHB) of alkenes. acs.org While this method typically builds chiral boronic esters from prochiral alkenes, the resulting chiral organoboronates can then be used in coupling reactions with partners derived from 3-ethoxy-4-fluorobenzene to build complex chiral structures.

Furthermore, boronic acid functional groups can serve as key handles for constructing larger, complex chiral architectures. For instance, axially chiral diboronic acids have been used as building blocks to create enantiomerically pure organic cages through self-assembly processes. rsc.org These established methodologies in stereoselective synthesis would be the logical approaches for constructing chiral analogues that incorporate the 3-ethoxy-4-fluorophenyl moiety. ethz.ch

Purity Assessment and Characterization Techniques in Synthesis

The identity and purity of synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

Purity Assessment: The purity of boronic acid samples is commonly determined using High-Performance Liquid Chromatography (HPLC), often with a purity specification of >98% for commercial-grade material. tcichemicals.comtcichemicals.com For producing certified reference materials, a mass balance approach may be employed, which involves the comprehensive identification and quantification of all potential impurities, including structurally related organic compounds, residual solvents, water content, and inorganic salts. researchgate.net

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. For a fluorinated compound such as this, ¹⁹F NMR spectroscopy is an exceptionally useful tool, not only for confirming the presence and chemical environment of the fluorine atom but also for monitoring reactions in real-time. rsc.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental formula. rsc.orgchemicalbook.com

Melting Point: The melting point is a key physical property used to assess the purity of a solid compound. A sharp melting range typically indicates high purity. innospk.com

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, etc.) in the sample, which can be compared to the theoretical values calculated from the molecular formula. nih.gov

It is important to note that arylboronic acids can exist in equilibrium with their corresponding trimeric anhydrides, known as boroxines. orgsyn.orgtcichemicals.com This equilibrium is influenced by the presence of water. Characterization data, particularly NMR and mass spectra, may show signals corresponding to both the monomeric acid and the boroxine (B1236090) anhydride (B1165640).

Chromatographic Methods for Purification

The purification of boronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) and their polarity, which can lead to issues with column chromatography on silica (B1680970) gel. However, various chromatographic strategies have been developed to effectively purify arylboronic acids, including this compound.

Flash Column Chromatography: This is a commonly employed technique for the purification of organic compounds. For boronic acids, the choice of eluent system is critical to achieve good separation. A typical approach involves using a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired boronic acid. In some cases, the addition of a small amount of a modifier, such as acetic acid, can help to suppress the formation of boroxines and improve the chromatographic resolution. For instance, a crude solid product of this compound has been purified by trituration with a mixture of ethyl acetate and hexanes chemicalbook.com.

Specialized Chromatographic Techniques: For particularly challenging purifications of boronic acids and their esters, more advanced methods have been developed. One such method involves the use of silica gel impregnated with boric acid. This technique can suppress the loss of the compound due to over-adsorption on standard silica gel. Another approach is the formation of a diethanolamine (B148213) adduct, which is often a crystalline solid that can be easily purified by recrystallization and then cleaved to regenerate the pure boronic acid.

Affinity Chromatography: Boronic acids are known to interact with diols. This property is exploited in boronate affinity chromatography, a technique primarily used for the separation of glycoproteins but which also highlights the unique chemical behavior of the boronic acid functional group mdpi.comchemimpex.com. While not a standard method for small molecule purification, it underscores the specific interactions that can be leveraged.

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, MS)

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms in the molecule. For this compound, the ethoxy group gives rise to a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The aromatic protons appear as multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the ethoxy, fluoro, and boronic acid substituents. The proton of the boronic acid hydroxyl groups often appears as a broad singlet. The ¹H NMR spectrum of this compound has been reported with the following chemical shifts (δ) in CDCl₃: 1.42 (t, J=7.03 Hz, 3H), 4.11 (q, J=7.03 Hz, 2H), 7.03 (dd, J=11.42, 8.35 Hz, 1H), 7.18-7.29 (m, 2H), 7.35 (d, J=7.91 Hz, 1H) chemicalbook.com.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbon atoms attached to the electronegative oxygen and fluorine atoms, as well as the carbon bearing the boronic acid group, will have distinct chemical shifts. For example, in related fluorinated phenylboronic acids, the carbon atom attached to the fluorine atom exhibits a large one-bond carbon-fluorine coupling constant (¹JCF) walisongo.ac.id.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorine-containing compounds. The spectrum for this compound would show a single resonance, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the aromatic ring rsc.org.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretching of the boronic acid group (typically a broad band around 3300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and the C-F stretching vibration.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns could involve the loss of the ethoxy group, water, or other fragments, providing further structural confirmation.

Reactivity and Mechanistic Studies of 3 Ethoxy 4 Fluorophenylboronic Acid in Organic Transformations

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgmychemblog.com

Role as a Key Reagent in C-C Bond Formation

3-Ethoxy-4-fluorophenylboronic acid serves as a crucial building block in Suzuki-Miyaura reactions for the introduction of the 3-ethoxy-4-fluorophenyl moiety into a target molecule. This reaction is widely employed to synthesize biaryl compounds, which are common structural motifs in many biologically active compounds and functional materials. libretexts.orgmychemblog.comuwindsor.ca The stability and commercial availability of this compound, coupled with the mild reaction conditions of the Suzuki-Miyaura coupling, make it an attractive choice for synthetic chemists. chemimpex.comuwindsor.ca

Influence of Ethoxy and Fluorine Groups on Reactivity and Selectivity in Suzuki-Miyaura Couplings

The electronic properties of the substituents on the phenylboronic acid play a critical role in the outcome of the Suzuki-Miyaura coupling. The ethoxy group (-OEt) is an electron-donating group, which can influence the nucleophilicity of the arylboronic acid. Conversely, the fluorine atom (-F) is an electron-withdrawing group. The interplay of these two groups on the same aromatic ring in this compound creates a unique electronic environment that can affect both the rate and selectivity of the coupling reaction. thieme-connect.de

The presence of fluorine can also influence the regioselectivity of the reaction when coupling with polyhalogenated substrates, as the C-F bond is generally less reactive than C-Br or C-I bonds in palladium-catalyzed cross-coupling reactions. thieme-connect.de However, under specific conditions, even the typically robust C-F bond can be activated for Suzuki-Miyaura coupling. nih.govrsc.org The substitution pattern can also introduce steric effects that may direct the regioselective formation of products. thieme-connect.de

Mechanistic Insights into Transmetalation and Catalytic Cycles

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgicmpp.ro

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate. libretexts.org

Transmetalation: This is a key step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is typically crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species. icmpp.rouab.cat The exact mechanism of transmetalation is still a subject of study, with evidence suggesting the formation of intermediates like [Pd{Ph-B(OH)3-}{C5H2RN}(PR3)2] complexes. uab.cat

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. libretexts.org

Recent research has also explored base-free Suzuki-Miyaura reactions that proceed through a different mechanistic pathway involving an electrophilic substitution transmetalation. nih.gov

Optimization of Reaction Conditions (e.g., catalysts, solvents, bases)

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of palladium catalyst, ligands, solvent, and base. researchgate.netrsc.org

Table 1: Factors in Optimizing Suzuki-Miyaura Reaction Conditions

| Parameter | Options and Considerations |

| Catalyst | Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The choice of catalyst can significantly impact the yield. researchgate.net For challenging substrates, more specialized catalysts or ligands may be necessary. icmpp.ro |

| Solvent | A variety of solvents can be used, often in aqueous mixtures. Toluene, dioxane, and acetonitrile (B52724) are common choices. mychemblog.comresearchgate.netresearchgate.net The solvent can influence the solubility of reactants and the overall reaction rate. |

| Base | The base is critical for the transmetalation step. Inorganic bases like K₃PO₄, Na₂CO₃, and CsF are frequently used. thieme-connect.deresearchgate.netresearchgate.net The strength and nature of the base can affect the reaction outcome, especially with base-sensitive substrates. researchgate.net |

For example, studies have shown that for certain substrates, PdCl₂(PPh₃)₂ can be a more effective catalyst than Pd(PPh₃)₄. researchgate.net The optimization of these conditions is often crucial to achieve high yields and selectivity, particularly in complex syntheses. researchgate.net

Other Cross-Coupling Reactions

While prominently used in Suzuki-Miyaura couplings, substituted phenylboronic acids can also participate in other types of cross-coupling reactions.

Sonogashira Coupling Applications

The Sonogashira reaction is another powerful method for C-C bond formation, specifically for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper co-catalyst and an amine base. organic-chemistry.org

While the primary role of this compound is in Suzuki-Miyaura reactions, the 3-ethoxy-4-fluorophenyl moiety can be incorporated into molecules that subsequently undergo Sonogashira coupling. For instance, a biaryl synthesized using this compound could then be further functionalized via a Sonogashira reaction if it contains a suitable halide. The development of copper-free Sonogashira protocols has expanded the scope and functional group tolerance of this reaction. nih.gov The Sonogashira coupling is widely used in the synthesis of pharmaceuticals, natural products, and organic materials due to its reliability under mild conditions. wikipedia.orgnih.gov

Stille Coupling Applications

While the Suzuki-Miyaura coupling is the most prominent application for many boronic acids, the Stille reaction offers an alternative cross-coupling strategy. The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organohalide or pseudohalide. wikipedia.org Although less common than Suzuki coupling for arylboronic acids, in specific synthetic contexts, the use of a boronic acid derivative in a Stille-type reaction or a direct conversion of the boronic acid to an organostannane for subsequent Stille coupling could be envisioned.

The primary advantage of the Stille reaction lies in the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. wikipedia.org However, a significant drawback is the toxicity of the tin reagents and byproducts. wikipedia.org In the context of this compound, its direct use in Suzuki coupling is generally preferred due to the lower toxicity of the boron-containing reagents and byproducts.

Protodeboronation Pathways and Stability Considerations

A significant challenge in the application of arylboronic acids, including this compound, is their susceptibility to protodeboronation. This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of the corresponding arene (in this case, 2-ethoxy-1-fluorobenzene) and boric acid. wikipedia.org This process reduces the yield of the desired cross-coupling product and can complicate purification. The propensity for protodeboronation is highly dependent on the reaction conditions and the electronic and steric nature of the substituents on the aromatic ring. wikipedia.org

Protodeboronation can proceed through several mechanistic pathways, primarily catalyzed by acid, base, or metal salts.

Acid-catalyzed protodeboronation: In acidic aqueous media, the boronic acid can be protonated, facilitating the cleavage of the C-B bond. wikipedia.orgresearchgate.net Studies have shown a general acid-catalyzed mechanism where the reaction rate is dependent on the concentration of the acid. wikipedia.org

Base-catalyzed protodeboronation: Under basic conditions, the boronic acid exists in equilibrium with its corresponding boronate anion ([ArB(OH)₃]⁻). wikipedia.orgacs.org This boronate species can then react with a proton source, such as water, leading to protodeboronation. wikipedia.org This pathway is often described as a specific base-catalyzed process. wikipedia.org For arylboronic acids with electron-withdrawing groups, a dissociative mechanism involving the formation of a transient aryl anion can also occur. wikipedia.org

Metal-salt catalyzed protodeboronation: While less commonly the primary focus, certain metal salts can promote protodeboronation. For instance, some palladium catalysts used in cross-coupling reactions can also facilitate this side reaction, particularly if the catalytic cycle is slow. researchgate.net Additionally, other metal additives can influence the rate of protodeboronation.

The pH of the reaction medium is a critical factor, as it dictates the speciation of the boronic acid and can favor one mechanistic pathway over another. researchgate.net For many simple aromatic boronic acids, stability is greatest at neutral pH where both acid- and base-catalyzed pathways are minimized. wikipedia.org

The substituents on the phenyl ring of this compound have a significant influence on its stability and propensity for protodeboronation.

Fluorine Substituent: The electron-withdrawing nature of the fluorine atom generally increases the Lewis acidity of the boronic acid. nih.gov The position of the fluorine substituent is crucial. Studies on fluorinated phenylboronic acids have shown that ortho-fluorine substituents can accelerate protodeboronation. researchgate.net In the case of this compound, the fluorine is at the para-position relative to the boronic acid group. While para-fluoro substitution can also increase the rate of protodeboronation compared to the unsubstituted phenylboronic acid, the effect is typically less pronounced than with an ortho-substituent. acs.org The increased rate is attributed to the stabilization of the transient negative charge that can develop on the aryl ring during certain protodeboronation pathways. wikipedia.org

Several strategies have been developed to minimize protodeboronation during synthetic applications of boronic acids.

"Slow Release" Strategies: One effective approach is to use a "masking" reagent that protects the boronic acid functionality and facilitates its slow release into the reaction mixture. researchgate.netbris.ac.uk This keeps the concentration of the free boronic acid low, thereby reducing the rate of protodeboronation. researchgate.netbris.ac.uk MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates are common examples of reagents used in these slow-release strategies. wikipedia.org

Catalyst and Ligand Optimization: The choice of catalyst and ligands can significantly impact the rate of the desired cross-coupling reaction versus the rate of protodeboronation. wikipedia.org Highly efficient catalytic systems that promote rapid catalytic turnover can favor the productive coupling pathway over the decomposition of the boronic acid. wikipedia.org

Control of Reaction Conditions: Careful control of pH, temperature, and reaction time is crucial. reddit.com As protodeboronation is often pH-dependent, maintaining an optimal pH range can enhance the stability of the boronic acid. wikipedia.org Lowering the reaction temperature can also help to suppress this side reaction. reddit.com

Use of Additives: In some cases, additives can be used to suppress protodeboronation. For example, fluoride (B91410) ions have been shown to protect boronic acids from copper(I)-mediated decomposition. rsc.org

| Strategy | Description | Example |

| Slow Release | A protecting group is used to mask the boronic acid, which is slowly released into the reaction. | MIDA boronates, Organotrifluoroborates |

| Catalyst Optimization | Highly active catalysts are used to accelerate the desired reaction over protodeboronation. | Use of advanced phosphine (B1218219) ligands with palladium catalysts. |

| Condition Control | Reaction parameters like pH and temperature are carefully managed to minimize decomposition. | Running reactions at neutral pH or lower temperatures. |

| Additives | Certain substances are added to the reaction to inhibit protodeboronation pathways. | Addition of fluoride ions in copper-mediated reactions. |

Lewis Acidity and Complexation Chemistry

Boronic acids are Lewis acids due to the presence of a vacant p-orbital on the boron atom, allowing them to accept a pair of electrons. nih.gov This Lewis acidity is a fundamental property that governs their reactivity and their ability to form complexes.

A hallmark of boronic acids is their ability to form reversible covalent complexes with diols, particularly 1,2- and 1,3-diols. manchester.ac.ukresearchgate.net This complexation reaction results in the formation of a five- or six-membered cyclic boronate ester. scispace.com The equilibrium between the boronic acid and the boronate ester is pH-dependent. researchgate.net

The formation of these complexes is a key aspect of the utility of boronic acids in various applications, including as sensors for saccharides. nih.gov The stability of the boronate ester complex is influenced by several factors, including the structure of the diol and the Lewis acidity of the boronic acid. Generally, catechols form significantly more stable complexes with boronic acids compared to aliphatic diols. manchester.ac.uk

Boron-based Catalysis and Activation Modes

While this compound is extensively documented as a reagent in palladium-catalyzed cross-coupling reactions, its function as a standalone catalyst is a subject of growing investigation, building upon the established catalytic capabilities of the broader arylboronic acid class. chemimpex.comcalpaclab.comstenutz.eu The catalytic activity of arylboronic acids stems from the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with substrates, enabling unique modes of activation for various organic transformations. calpaclab.comstenutz.eu

The catalytic potential of this compound is intrinsically linked to the electronic properties of its substituted phenyl ring. The presence of a para-fluoro and a meta-ethoxy group modulates the Lewis acidity of the boron center, which is a critical factor in its catalytic function. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which is expected to enhance the boron atom's Lewis acidity. This increased acidity can facilitate the activation of substrates, particularly those containing hydroxyl or carboxyl functional groups. pitt.eduscribd.com

Lewis Acid-Mediated Activation

One of the primary activation modes for arylboronic acid catalysis involves the electrophilic activation of hydroxyl groups. In this mechanism, the boronic acid reversibly condenses with an alcohol or carboxylic acid. calpaclab.comstenutz.eu This process can lead to the formation of boronate esters or acyloxyboronic acid intermediates. crysdotllc.com The formation of these intermediates activates the substrate for subsequent reactions. For instance, the activation of alcohols can generate carbocation intermediates, which can then be trapped by various nucleophiles in reactions like Friedel-Crafts-type alkylations. calpaclab.compitt.eduscribd.com Theoretical calculations on related systems show that the formation of an acyloxyboronic acid intermediate from a carboxylic acid and an arylboronic acid is a key step in amidation reactions, with the removal of water driving the equilibrium forward. crysdotllc.com

The general mechanism for the activation of a hydroxyl group by an arylboronic acid can be depicted as follows:

Reversible condensation of the boronic acid with the substrate's hydroxyl group to form a boronate ester intermediate.

Facilitation of C–O bond cleavage, often promoted by the Lewis acidic boron center, to generate a reactive intermediate such as a carbocation.

Reaction of the intermediate with a nucleophile.

Turnover of the catalyst.

Table 1: Potential Catalytic Applications of Arylboronic Acids This table outlines transformations where arylboronic acids have been used as catalysts, suggesting potential applications for this compound.

| Reaction Type | Substrate Activated | General Mechanism | Ref. |

| Amidation | Carboxylic Acid | Formation of acyloxyboronic acid intermediate | crysdotllc.com |

| Dehydrative Alkylation | Alcohol | Formation of carbocation via boronate ester | pitt.eduscribd.com |

| Racemization | Secondary/Tertiary Alcohol | Reversible C-O bond cleavage via carbocation | chemimpex.com |

| Photoredox C-C Coupling | Boronic Acid (as boroxine) | Formation of aryl/alkyl radical | chemimpex.comwikipedia.org |

Photoredox and Radical-Based Activation

A distinct activation mode involves the use of arylboronic acids in dual catalytic systems, particularly in photoredox catalysis. chemimpex.comwikipedia.org In these systems, arylboronic acids can exist in equilibrium with their trimeric anhydride (B1165640) form, known as a boroxine (B1236090). A Lewis base can then coordinate to the boroxine, forming a redox-active complex. chemimpex.comwikipedia.org This complex can undergo single-electron oxidation via a photoredox catalyst under visible light irradiation to generate an aryl radical, which can then participate in various C-C bond-forming reactions. chemimpex.com This method provides a mild pathway to generate radicals from boronic acids without the need for harsh stoichiometric oxidants. wikipedia.orgsigmaaldrich.com

The efficiency of these catalytic cycles depends on factors such as the stability of the intermediates and the electronic nature of the arylboronic acid. For this compound, the interplay between the electron-donating ethoxy group and the electron-withdrawing fluoro group would influence the stability and reactivity of any radical or cationic intermediates formed during a catalytic process.

Table 2: Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 900174-65-4 |

| Pentafluorophenylboronic acid | 13603-99-5 |

| 2-Carboxyphenylboronic acid | 13174-93-7 |

Applications of 3 Ethoxy 4 Fluorophenylboronic Acid in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Pharmaceutical Intermediates

3-Ethoxy-4-fluorophenylboronic acid has proven to be a versatile reagent in the construction of key pharmaceutical intermediates. Its unique substitution pattern, featuring both an ethoxy and a fluoro group on the phenyl ring, allows for nuanced modifications of molecular properties such as lipophilicity, metabolic stability, and target-binding interactions.

Building Block for Complex Organic Molecules

The primary application of this compound in medicinal chemistry is as a building block for the synthesis of more complex molecular architectures. nih.gov It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which facilitates the formation of a carbon-carbon bond between the boronic acid and a halide- or triflate-containing compound. chemimpex.comfujifilm.com This reaction is widely employed in the pharmaceutical industry due to its reliability and tolerance of a broad range of functional groups.

A specific example of its use is in the synthesis of biaryl compounds, which are common motifs in many biologically active molecules. For instance, this compound can be reacted with a suitable aromatic or heteroaromatic halide to generate a more complex scaffold that can be further elaborated into a final drug candidate. The presence of the ethoxy and fluoro substituents can influence the electronic properties and conformation of the resulting molecule, which in turn can affect its biological activity.

The synthesis of this compound itself can be achieved through a multi-step process. chemicalbook.com One documented method involves the reaction of 4-Bromo-2-ethoxy-1-fluorobenzene with n-butyllithium, followed by treatment with trimethyl borate (B1201080) and subsequent hydrolysis with hydrochloric acid to yield the desired product. chemicalbook.com

Table 1: Synthesis of this compound

| Step | Reactants | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Bromo-2-ethoxy-1-fluorobenzene | n-butyllithium | Tetrahydrofuran; hexane (B92381) at -78°C for 40 minutes | Intermediate lithium species | - | chemicalbook.com |

| 2 | Intermediate lithium species | Trimethyl borate | Tetrahydrofuran; hexane, from -78°C to room temperature over 4 hours | Intermediate borate ester | - | chemicalbook.com |

| 3 | Intermediate borate ester | Hydrochloric acid (1.0 N) | Aqueous quench | This compound | 69% | chemicalbook.com |

Development of Targeted Therapies

The unique structural features of this compound make it an attractive building block for the development of targeted therapies, particularly in oncology. nih.gov Phenylboronic acid derivatives have gained significant interest for their ability to selectively bind to specific biological targets, such as the sialic acids that are often overexpressed on the surface of cancer cells. thepharmajournal.com This targeting ability can be exploited to deliver cytotoxic agents specifically to tumor cells, thereby minimizing off-target toxicity.

One area where this compound has shown potential is in the synthesis of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The c-Met receptor tyrosine kinase, for example, is a key driver of tumor growth, metastasis, and angiogenesis in various human cancers. nih.gov Small molecule inhibitors that target the ATP-binding site of c-Met have emerged as a promising therapeutic strategy. nih.gov

While specific, publicly available examples of marketed drugs synthesized directly from this compound are not prevalent, its utility is demonstrated in the patent literature for the creation of novel inhibitor scaffolds. For instance, it has been used as a key intermediate in the synthesis of compounds designed as c-Met inhibitors. The 3-ethoxy-4-fluorophenyl moiety can be incorporated into heterocyclic systems, such as pyrazoles, which are known to interact with the kinase hinge region. rsc.org The Suzuki-Miyaura coupling reaction is a common method to attach this substituted phenyl ring to the core structure of the inhibitor. rsc.org

Synthesis of Compounds with Improved Biological Activity

The substituents on the phenyl ring of a boronic acid can significantly influence the pharmacological properties of the final compound. The ethoxy group in this compound can enhance metabolic stability by blocking a potential site of oxidation. It can also modulate the lipophilicity of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The fluorine atom, on the other hand, is a bioisostere of a hydrogen atom but possesses a high electronegativity. Its introduction can lead to more favorable interactions with the target protein, such as through the formation of hydrogen bonds or by altering the pKa of nearby functional groups. nih.gov This can result in enhanced binding affinity and, consequently, improved biological activity. The strategic placement of fluorine can also block metabolic pathways, leading to a longer half-life of the drug. In the context of derivatives of this compound, these properties can contribute to the development of more potent and selective therapeutic agents.

Exploration of Biological Activity in Derivatives

Beyond its role as a synthetic intermediate, derivatives of this compound have been explored for their own intrinsic biological activities. The presence of the boronic acid functional group, along with the specific substitutions on the aromatic ring, can confer a range of pharmacological effects.

Antimicrobial Activity

There is growing interest in the antimicrobial properties of boronic acid derivatives. While research on this compound itself is limited in this area, studies on structurally related halogenated phenylboronic acids have shown promising results. For example, a study investigating the antibacterial and antibiofilm activity of 33 different halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi identified two compounds, 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA), as having significant activity. nih.gov

These compounds were found to have a minimum inhibitory concentration (MIC) of 100 μg/mL for planktonic cell growth and were also effective at preventing biofilm formation. nih.gov The study suggests that the presence of halogen atoms on the phenylboronic acid scaffold is important for the observed antimicrobial effects. Given that this compound contains a fluorine atom, it is plausible that its derivatives could also exhibit antimicrobial properties, although further research is needed to confirm this.

Table 2: Antimicrobial Activity of Selected Halogenated Phenylboronic Acids

| Compound | Target Organism | Activity | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) | Vibrio parahaemolyticus | Antibacterial and antibiofilm | 100 | nih.gov |

| 2-fluoro-5-iodophenylboronic acid (FIPBA) | Vibrio parahaemolyticus | Antibacterial and antibiofilm | 100 | nih.gov |

Cholinesterase Inhibition and Neurological Disorders

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of neurological disorders such as Alzheimer's disease. nih.gov They work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The search for new and more effective cholinesterase inhibitors is an active area of research.

Efflux Pump Inhibition

Bacterial efflux pumps are a major cause of multidrug resistance (MDR), a growing global health concern. These pumps are transport proteins that actively expel antibiotics from the bacterial cell, rendering the drugs ineffective. nih.govnih.gov Efflux pump inhibitors (EPIs) are molecules that can block these pumps, thereby restoring the efficacy of existing antibiotics. nih.gov

Phenylboronic acid derivatives have been investigated as potential EPIs. While research specifically detailing the action of this compound as an EPI is emerging, the broader class of phenylboronic acids shows promise. For instance, some boronic acid-containing compounds have been shown to inhibit the function of serine proteases by binding to the hydroxyl group in the catalytic active site, preventing the enzyme from performing its function. nih.gov This mechanism of interacting with key protein residues is analogous to how EPIs might disrupt the function of efflux pump proteins.

The general strategy for EPIs is to act as competitive or non-competitive inhibitors. mdpi.com Competitive inhibitors, like Phenylalanine-arginine beta-naphthylamide (PAβN), often mimic the substrate of the pump and compete for binding. nih.govmdpi.com The development of synthetic EPIs, including various heterocyclic compounds like quinolones and pyridopyrimidines, aims to overcome the limitations of early inhibitors, such as toxicity to mammalian cells. nih.govresearchgate.net

| Inhibitor Class | Example Compound(s) | Targeted Pump(s)/Bacteria | Mechanism of Action |

|---|---|---|---|

| Peptide Alkaloids | Phenylalanine-arginine beta-naphthylamide (PAβN) | Broad-spectrum, including pumps in P. aeruginosa | Competitive inhibitor, substrate of RND pumps. nih.govmdpi.com |

| Flavones/Quinolones | 2-phenyl-4(1H)-quinolone derivatives | NorA efflux pump in S. aureus | Inhibition of pump activity. nih.gov |

| Arylpiperidines | Phenylpiperidines | MDR efflux pumps in S. aureus, AcrAB-TolC in E. coli | Inhibition of pump function. nih.gov |

| Pyridopyrimidines | D13-9001 | MexAB-OprM in P. aeruginosa | Binds to a specific site on the efflux pump (AcrB in E. coli, MexB in P. aeruginosa). nih.govgardp.org |

Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or peptide. rsc.org Boronic acids, including this compound, are valuable tools in this field due to their ability to form reversible covalent bonds with specific functional groups found in biomolecules. rsc.orgnih.gov

Facilitating Attachment of Biomolecules

The core of boronic acid's utility in bioconjugation lies in its reaction with diols (compounds with two hydroxyl groups). nih.gov Many biomolecules, including saccharides and certain amino acid side chains like serine, contain diol motifs. nih.gov Boronic acids react with these diols to form stable cyclic structures called boronate esters. nih.gov This reaction is often reversible, which can be advantageous for creating stimuli-responsive systems. rsc.org

This chemistry allows for the precise attachment of payloads—such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) units—to proteins and peptides. nih.govrice.edu For example, a boronic acid can act as a "warhead" that selectively targets and binds to a specific site on a biomolecule, facilitating the creation of complex therapeutic constructs. rsc.orgnih.gov

Creation of Bioconjugates for Diagnostic and Therapeutic Applications

The ability to attach various functional molecules to biomolecules opens up a wide range of diagnostic and therapeutic possibilities. rsc.org Boronic acid-mediated conjugation has been used to:

Deliver Drugs: By linking a cytotoxic drug to a targeting molecule (like an antibody or folic acid), the drug can be delivered specifically to cancer cells, minimizing side effects. nih.govacs.org The boronate linkage can be designed to be stable in circulation but cleave under specific conditions within the target cell. rsc.org

Develop Theranostics: Theranostic agents combine therapeutic and diagnostic capabilities in a single molecule. Boronic acids can be used to assemble constructs that include a targeting biomolecule, a therapeutic agent, and an imaging agent (e.g., a fluorophore). rsc.org

Enhance Cellular Uptake: Modifying proteins with boronic acids can enhance their ability to enter cells. For instance, attaching boronic acid-linked cell-penetrating peptides (CPPs) to a protein like ubiquitin has been shown to significantly increase its delivery into cells. nih.govacs.org

Radiolabeling of Biomolecules with Fluorine-18 using Boronic Acid Prosthetic Groups

Positron Emission Tomography (PET) is a powerful imaging technique that requires molecules to be labeled with a positron-emitting radioisotope, most commonly Fluorine-18 (¹⁸F). nih.gov Arylboronic acids serve as excellent prosthetic groups for introducing ¹⁸F into biomolecules. nih.govnih.gov

The process often involves a multi-step synthesis. First, a precursor molecule is radiolabeled with ¹⁸F. This radiolabeled intermediate, such as 4-[¹⁸F]fluorophenylboronic acid, is then attached to the target biomolecule. nih.govnih.govethz.ch A common method for this attachment is the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling reaction. nih.govnih.gov This strategy allows for the site-specific labeling of peptides and proteins, which is crucial for maintaining their biological function. nih.gov The development of these ¹⁸F-labeled boronic acid derivatives, sometimes referred to as boramino acids (BAAs), has created a new class of PET tracers for imaging things like amino acid transport in tumors. nih.govnih.gov

| Strategy/Prosthetic Group | Reaction Type | Key Features | Reference |

|---|---|---|---|

| 4-[¹⁸F]Fluorophenylboronic acid | Suzuki-Miyaura coupling | Requires pre-modification of the biomolecule with an aryl iodide. Allows for site-specific labeling. | nih.gov, nih.gov |

| [¹⁸F]-Organotrifluoroborates | Isotope exchange (¹⁹F-¹⁸F) | Can be a simple, one-step labeling method with high yields and specific activity. | nih.gov |

| [¹⁸F]FBPA (4-borono-2-¹⁸F-fluoro-L-phenylalanine) | Nucleophilic substitution | Used for PET imaging in Boron Neutron Capture Therapy (BNCT). | rsc.org |

| [¹⁸F]-BODIPY Dyes | Isotope exchange (¹⁹F-¹⁸F) | Creates hybrid PET/optical imaging agents. | korea.ac.kr |

Glucose Sensing and Diabetes Management

The ability of boronic acids to reversibly bind with diols makes them ideal candidates for developing glucose sensors. rsc.org Glucose, a polyol, readily interacts with boronic acids. This interaction can be designed to produce a measurable signal, such as a change in fluorescence. rsc.orgnih.gov

Construction of Glucose-Sensing Materials

This compound and its derivatives are incorporated into various materials to create continuous glucose monitors. The fundamental principle involves coupling the boronic acid (the glucose recognition element) with a signaling molecule (often a fluorophore). nih.govnih.gov

Fluorescent Sensors: In one common design, a boronic acid and a fluorophore are part of the same molecule. When glucose is not present, the system might have a certain level of fluorescence. When glucose binds to the boronic acid, it causes a conformational change in the molecule that alters its fluorescence properties (either increasing or decreasing the light emission). nih.govmdpi.com Researchers have developed various generations of these sensors, improving sensitivity and shifting the fluorescence into the visible spectrum for easier detection. nih.gov

Hydrogel-Based Sensors: Boronic acids can be incorporated into hydrogel matrices. When the hydrogel is exposed to glucose, the binding of glucose to the immobilized boronic acid groups causes the hydrogel to swell or shrink. This change in volume can be detected optically. nih.gov For example, hydrogels containing 4-carboxy-3-fluorophenyl boronic acid derivatives have been used in nanofiber scaffolds for subdermal glucose monitoring. researchgate.net These materials offer improved stability and residency time at the implantation site. researchgate.net

The goal of this research is to create non-invasive or minimally invasive continuous glucose monitoring systems, such as contact lenses or subdermal implants, to improve the management of diabetes. nih.gov

Influence of pKa on Glucose Response at Physiological pH

The pKa of a phenylboronic acid is significantly influenced by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups, such as a fluorine atom, are known to decrease the pKa of the boronic acid. This shift towards a lower pKa increases the proportion of the negatively charged, tetrahedral boronate form at physiological pH, which is the form that actively complexes with glucose. mdpi.comfrontiersin.org Consequently, the introduction of a fluorine atom is a common strategy to enhance the glucose-responsive behavior of these molecules under physiological conditions. frontiersin.orgnih.gov

Conversely, electron-donating groups, such as an ethoxy group, would be expected to have the opposite effect, potentially increasing the pKa and making glucose binding less favorable at physiological pH. The specific pKa of This compound , which results from the combined and position-dependent electronic effects of both the electron-withdrawing fluorine atom and the electron-donating ethoxy group, has not been specifically reported in the reviewed literature in the context of glucose sensing. Without this fundamental data, a detailed analysis of its potential for glucose response at physiological pH remains speculative.

Phenylboronic Acid-Modified Insulin (B600854) Analogs

The development of "smart" insulin analogs that can automatically respond to changes in blood glucose levels is a major goal in diabetes research. One approach involves the chemical modification of insulin with phenylboronic acids. nih.govmit.edu In these designs, the phenylboronic acid moiety acts as a glucose sensor. frontiersin.orgnih.gov The binding of glucose to the boronic acid can trigger a change in the properties of the insulin analog, such as its solubility or its interaction with a carrier molecule, thereby modulating its activity. frontiersin.orgnih.gov

While there is research on insulin analogs modified with other fluorinated phenylboronic acids, such as 4-carboxy-3-fluorophenylboronic acid, frontiersin.orgnih.gov specific studies detailing the synthesis, characterization, and glucose-responsive behavior of insulin analogs modified with This compound could not be identified. The successful design of such an analog would depend on a delicate balance of factors, including the pKa of the boronic acid, the stability of the conjugate, and the impact of the modification on the insulin's structure and function. The absence of empirical data for This compound in this application precludes a detailed discussion of its potential advantages or disadvantages.

Applications of 3 Ethoxy 4 Fluorophenylboronic Acid in Materials Science

Development of Functionalized Polymers

The synthesis of functionalized polymers often relies on robust and versatile chemical reactions that allow for the precise incorporation of specific structural units. 3-Ethoxy-4-fluorophenylboronic acid serves as a key monomer or precursor in the creation of such polymers through palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net The Suzuki-Miyaura coupling, in particular, enables the integration of the 3-ethoxy-4-fluorophenyl moiety into a polymer backbone. This introduces fluorine and ethoxy groups, which can significantly influence the polymer's properties.

The fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity, while also modulating the electronic characteristics of the polymer chain. The ethoxy group can affect solubility and morphology. The general strategy involves reacting the bifunctional boronic acid with a dihalide comonomer to build the polymer chain. While boronic acid-containing polymers are a well-established class of materials with diverse applications, the specific incorporation of the 3-ethoxy-4-fluorophenyl group allows for the fine-tuning of material properties for specialized applications. nih.govresearchgate.net

Research in boronic acid-containing polymers has led to materials with applications in medicine and materials science, including the development of hydrogels and nanostructures. nih.gov The ability to create polymers with precisely controlled compositions is crucial for developing next-generation materials.

Table 1: Examples of Polymerization Reactions Involving Boronic Acids

| Polymerization Method | Reactants | Resulting Polymer Type | Potential Properties |

| Suzuki-Miyaura Polycondensation | Dihalide monomer, Diboronic acid monomer | Conjugated or non-conjugated polymers | Tunable electronic properties, thermal stability |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Acrylamidophenylboronic acid, other vinyl monomers | Block copolymers | Stimuli-responsive (pH, glucose) |

| Michael Addition Polymerization | N,N'-cystamine bisacrylamide, N-BOC protected 1,4-diaminobutane | Poly(amido amine)s | Biocompatible, functionalizable backbone |

This table illustrates general polymerization methods where boronic acid derivatives are used; specific performance data for polymers derived from this compound requires targeted synthesis and characterization.

Organic Electronics Applications

In the field of organic electronics, there is a continuous search for new materials with tailored properties for devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Conjugated polymers are central to this field due to their unique optoelectronic properties. researchgate.net The synthesis of these materials often involves Suzuki-Miyaura cross-coupling reactions to build the π-conjugated polymer backbone.

Arylboronic acids, including fluorinated derivatives, are crucial building blocks for these syntheses. bohrium.com The fluorine and ethoxy substituents on this compound can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a resulting conjugated polymer. This tuning of the electronic band gap is critical for optimizing charge injection, transport, and emission characteristics in organic electronic devices. For instance, fluorination is a known strategy to lower HOMO levels, which can improve the ambient stability of the material and its performance in devices like organic photovoltaics.

While specific reports detailing the use of this compound in high-performance OLEDs or OFETs are not widespread, the fundamental chemistry of arylboronic acids in constructing hole-transporting materials and emissive polymers is well-documented. researchgate.netbohrium.com The use of variously substituted fluorophenylboronic acids in the Suzuki reactions to prepare materials for phosphorescent OLEDs has been explored, demonstrating the viability of this class of compounds in organic electronics. bohrium.com

Advanced Materials Synthesis

The utility of this compound extends to the broader synthesis of advanced materials, where its role as a coupling partner is paramount. chemimpex.com Advanced materials, including porous organic polymers, nanomaterials, and specialized coatings, can be constructed using the molecular precision afforded by the Suzuki-Miyaura reaction. chemimpex.comrsc.org

By incorporating the 3-ethoxy-4-fluorophenyl unit, material scientists can create materials with enhanced properties. For example, in the synthesis of porous frameworks, the fluorine and ethoxy groups can influence the surface properties of the pores, affecting their affinity for specific molecules. In the development of nanomaterials, this boronic acid can be used to functionalize surfaces or to build up complex, three-dimensional nanostructures. The synthesis of alkyl organoborons, which are stable solids, via processes involving boryl radicals for subsequent Suzuki-Miyaura cross-couplings represents an expanding frontier for creating novel materials. nih.gov

The development of catalysts immobilized within polymers is another area where this chemistry is relevant. For instance, palladium nanoparticles have been immobilized in polymers formed from the coupling of tris(4-bromophenyl)amine (B153671) and benzene-1,4-diboronic acid, creating a highly active and reusable catalyst for Suzuki reactions. rsc.org This demonstrates the integration of boronic acid chemistry into the creation of functional, process-oriented materials.

Sensors for Environmental Monitoring

A significant application of phenylboronic acids is in the development of chemical sensors. nih.gov This is based on the unique ability of the boronic acid group to form reversible covalent bonds with compounds containing cis-diol functionalities, such as sugars, catechols, and some glycoproteins. nih.govnih.gov This interaction can be transduced into a measurable signal, such as a change in fluorescence, color, or an electrochemical response.

For environmental monitoring, sensors based on this principle could be designed to detect pollutants that contain diol groups, such as certain pesticides or industrial contaminants like catechols. A sensor could be constructed by immobilizing a polymer or a fluorophore functionalized with this compound onto a solid support. researchgate.netnih.gov Upon binding of the target analyte to the boronic acid moiety, a detectable change in the system's properties would occur.

The fluorine and ethoxy substituents on the phenyl ring can influence the binding affinity and selectivity of the boronic acid for the target diol. The electron-withdrawing nature of the fluorine atom can lower the pKa of the boronic acid, potentially allowing for effective binding at lower pH values. This is a critical parameter for sensors intended to operate in various environmental water samples. Research has shown that boronic acid-functionalized materials can be used for the electrochemical or fluorescent detection of a wide range of biological and environmental analytes. nih.govnih.gov

Table 2: Sensing Mechanisms Based on Phenylboronic Acids

| Sensing Principle | How it Works | Analyte Type |

| Fluorescence Spectroscopy | Binding of a diol to the boronic acid alters the electronic environment of a nearby fluorophore, causing a change in fluorescence intensity or wavelength. researchgate.net | Sugars, catechols, glycoproteins |

| Electrochemical Detection | The binding event changes the redox properties of an electroactive label or the impedance of a polymer-coated electrode. nih.gov | Dopamine, glucose |

| Colorimetric Sensing | Analyte binding causes a conformational change or aggregation that leads to a visible color change. | Metal ions, sugars |

Surface Modification of Silicon and Other Substrates

The modification of surfaces, such as silicon wafers, silica (B1680970) particles, and other inorganic oxides, is crucial for a wide range of technologies, including chromatography, catalysis, and microelectronics. While the direct grafting of this compound onto a bare silicon surface is not a commonly cited application, the underlying chemistry of boronic acids provides potential pathways for such modifications.

Boronic acids can, in principle, form boronate esters with surface hydroxyl groups present on silica (SiO₂) or oxidized silicon surfaces. However, a more robust and common method for modifying silica surfaces involves the use of silane (B1218182) coupling agents. rsc.org For instance, a surface could first be functionalized with an amino-terminated silane like 3-aminopropyl-triethoxysilane (APTES). Subsequently, a boronic acid containing a complementary reactive group (e.g., a carboxylic acid) could be covalently attached to the amino-functionalized surface.

Alternatively, the fluorine atom on the this compound offers a potential handle for covalent attachment. Nucleophilic substitution of an activated aryl fluoride (B91410) by surface-bound nucleophiles (like amines or thiols) is a known strategy for linking molecules to surfaces. rsc.org This approach has been used to immobilize fluorinated porphyrin dyes onto porous glass particles for optical sensor applications. rsc.org Such strategies could be adapted to covalently link this compound to appropriately functionalized substrates, thereby imparting the specific chemical properties of the boronic acid group to the surface.

Computational Chemistry and Spectroscopic Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. aps.org It allows for the prediction of various molecular properties, including geometries, energies, and spectroscopic parameters, by modeling the electron density. aps.org For phenylboronic acids, DFT calculations offer a deeper understanding of their structural and reactive characteristics.

While specific thermodynamic and kinetic studies for reactions involving 3-Ethoxy-4-fluorophenylboronic acid are not extensively documented in the literature, DFT methods are routinely applied to similar compounds to predict their behavior. For instance, studies on related fluorophenylboronic acids utilize DFT to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which help in determining the feasibility and direction of chemical reactions. nih.govmdpi.com These calculations can model reaction pathways, identify transition states, and determine activation energies, providing critical insights into the kinetics of reactions like the Suzuki-Miyaura coupling. The thermodynamic stability of potential dimers or oligomers formed through intermolecular interactions can also be assessed. researchgate.net

Table 1: Thermodynamic Parameters Obtainable from DFT Calculations

| Parameter | Description | Relevance |

|---|---|---|

| Enthalpy (ΔH) | The total heat content of the system. | Indicates whether a reaction is exothermic or endothermic. |

| Entropy (ΔS) | The measure of disorder or randomness in the system. | Reflects changes in molecular freedom during a reaction. |

| Gibbs Free Energy (ΔG) | The energy available to do useful work. | Determines the spontaneity of a reaction. |

| Activation Energy (Ea) | The minimum energy required to initiate a reaction. | Provides insight into the reaction rate and kinetic feasibility. |

DFT calculations are instrumental in performing conformational analysis to identify the most stable geometric arrangements (conformers) of a molecule. researchgate.net For phenylboronic acid derivatives, a key focus is the orientation of the boronic acid group [-B(OH)₂] relative to the phenyl ring. researchgate.net DFT studies on molecules like 3-fluorophenylboronic acid and 4-carboxy-3-fluorophenylboronic acid have been used to analyze their stable conformers and the nature of intermolecular interactions. nih.govresearchgate.net These studies often reveal that intermolecular O-H···O hydrogen bonds are a dominant feature, leading to the formation of stable dimeric structures in the solid state. researchgate.net The analysis of the molecular electrostatic potential (MEP) surface helps to identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. nih.gov

NMR Spectroscopy (¹H, ¹¹B, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the chemical environment of specific nuclei.

¹H NMR : The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons (-OCH₂CH₃), and the hydroxyl protons of the boronic acid group. The aromatic protons would appear as complex multiplets due to coupling with each other and with the adjacent ¹⁹F nucleus.

¹³C NMR : The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms directly bonded to fluorine or the boronic acid group will show characteristic chemical shifts and coupling constants (J-coupling).

¹⁹F NMR : The fluorine NMR spectrum is a powerful tool for fluorinated compounds. It would display a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. Coupling with neighboring protons would also be observable. rsc.org

¹¹B NMR : The boron-11 NMR spectrum is particularly important for characterizing organoboron compounds. nih.gov For a tricoordinate boronic acid like this compound, a broad signal is typically observed in the range of 27-33 ppm. rsc.orgsdsu.edu The chemical shift can be influenced by solvent effects and the presence of coordinating species. sdsu.edu

Table 2: Predicted NMR Data for this compound | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes | | :--- | :--- | :--- | :--- | | ¹H | ~7.0-7.5 | Multiplet | Aromatic protons (3H) | | | ~4.1 | Quartet | Methylene (B1212753) protons (-OCH₂CH₃) (2H) | | | ~1.4 | Triplet | Methyl protons (-OCH₂CH₃) (3H) | | | Broad singlet | Hydroxyl protons (-B(OH)₂) (2H) | | ¹³C | ~160-165 (d) | Doublet | C-F | | | ~115-135 | Multiplet | Aromatic carbons | | | ~65 | Singlet | Methylene carbon (-OCH₂) | | | ~15 | Singlet | Methyl carbon (-CH₃) | | ¹¹B | ~27-33 | Broad singlet | Tricoordinate boron atom | | ¹⁹F | ~ -110 to -120 | Multiplet | Aromatic fluorine |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. kurouskilab.com These two techniques are often complementary. kurouskilab.com For this compound, the spectra would be characterized by several key absorption bands. Experimental and theoretical studies on similar molecules like 3-fluorophenylboronic acid have been used to assign these vibrational modes. nih.gov

O-H Stretching : A broad and strong band in the IR spectrum, typically around 3200-3400 cm⁻¹, corresponding to the hydroxyl groups of the boronic acid, often involved in hydrogen bonding.

C-H Stretching : Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group appear just below 3000 cm⁻¹.

C=C Stretching : Aromatic ring vibrations typically result in several sharp bands in the 1450-1600 cm⁻¹ region.

B-O Stretching : A strong, characteristic band for the boron-oxygen single bond is expected in the 1300-1400 cm⁻¹ region.

C-F Stretching : A strong band in the IR spectrum, typically found in the 1100-1250 cm⁻¹ range, indicates the presence of the carbon-fluorine bond.

C-O Stretching : The C-O stretch of the ethoxy group is expected around 1200-1250 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -B(OH)₂ | O-H stretch | 3200-3400 (broad) |

| B-O stretch | 1300-1400 | |

| Aromatic Ring | C-H stretch | 3000-3100 |

| C=C stretch | 1450-1600 | |

| -OC₂H₅ | C-H stretch (aliphatic) | 2850-2980 |

| C-O stretch | 1200-1250 |

| C-F | C-F stretch | 1100-1250 |

Mass Spectrometry (MS, LC-MS, UPLC-MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. lcms.cz When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a powerful tool for separating and identifying components in a mixture. waters.comnih.gov

For this compound (C₈H₁₀BFO₃), the molecular weight is 183.98 g/mol . matrixscientific.com In a typical mass spectrum using electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 184.99 or other adducts. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. lcms.cz Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, yielding smaller fragment ions that can help to elucidate the molecular structure. Common fragmentation pathways for phenylboronic acids include the loss of water molecules from the boronic acid moiety.

UPLC-MS/MS systems offer high-speed, high-resolution separations combined with sensitive and specific detection, making them ideal for quantitative analysis and impurity profiling. waters.comnih.gov

Table 4: Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₁₀BFO₃ |

| Molecular Weight | 183.98 g/mol |

| [M+H]⁺ Ion (ESI) | m/z 184.99 |

| [M+Na]⁺ Ion (ESI) | m/z 206.97 |

| Key Fragmentation | Loss of H₂O, C₂H₅O |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov The technique involves diffracting an X-ray beam off a single crystal of the material. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined with high precision. nih.gov

While a specific crystal structure for this compound is not publicly available, X-ray diffraction studies on many other phenylboronic acids have been reported. A common structural motif observed in the solid state is the formation of hydrogen-bonded dimers. researchgate.net In these dimers, two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups. X-ray crystallography would provide unambiguous data on:

Bond lengths and bond angles.

The conformation of the ethoxy group.

The planarity of the phenyl ring.

Intermolecular interactions, including hydrogen bonding and potential π-π stacking.

The crystal packing arrangement.

This detailed structural information is invaluable for understanding the physical properties of the compound and its interactions in a condensed phase.

Future Directions and Emerging Research Areas

Novel Catalytic Applications